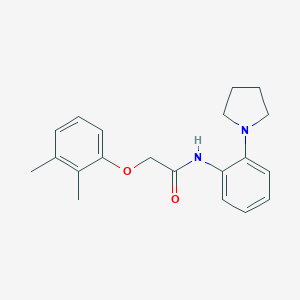![molecular formula C23H28ClN3O3 B243833 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B243833.png)
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide acts as a selective antagonist of the dopamine D4 receptor, which is predominantly expressed in the prefrontal cortex and limbic system of the brain. By blocking the binding of dopamine to the D4 receptor, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide inhibits the downstream signaling pathways and modulates the release of other neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide has been shown to modulate various biochemical and physiological parameters in animal models and human studies. It has been reported to increase the release of glutamate and GABA in the prefrontal cortex, which is associated with improved cognitive function and social behavior. N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide has also been shown to decrease the release of dopamine in the mesolimbic pathway, which is associated with drug addiction and other psychiatric disorders.
実験室実験の利点と制限
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide has several advantages for laboratory experiments, such as its high selectivity and potency for the dopamine D4 receptor, its well-defined mechanism of action, and its availability in pure form. However, some limitations of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide include its low solubility in aqueous solutions, which may require the use of organic solvents, and its potential off-target effects on other dopamine receptor subtypes.
将来の方向性
There are several future directions for the research and development of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide, including:
1. Investigating its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety.
2. Developing more potent and selective dopamine D4 receptor antagonists based on the structure of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide.
3. Studying the role of the dopamine D4 receptor in modulating social behavior and cognitive function in different animal models and human populations.
4. Exploring the potential use of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide as a tool for studying the dopamine D4 receptor and its downstream signaling pathways.
5. Investigating the safety and efficacy of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide in clinical trials for various neurological and psychiatric disorders.
合成法
The synthesis method of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 3-chloro-4-(4-(2,2-dimethylpropanoyl)-1-piperazinyl)aniline in the presence of a base, followed by purification and isolation of the product. This method has been optimized and improved over the years, resulting in higher yields and purity of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide.
科学的研究の応用
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has also been investigated for its role in modulating social behavior and cognitive function.
特性
分子式 |
C23H28ClN3O3 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-23(2,3)22(29)27-13-11-26(12-14-27)20-10-7-17(15-19(20)24)25-21(28)16-5-8-18(30-4)9-6-16/h5-10,15H,11-14H2,1-4H3,(H,25,28) |
InChIキー |
JMSFOMUFCFFABK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
正規SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)
![N-[4-(butanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243754.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243755.png)

![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243760.png)

![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)


![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![4-cyano-2-fluoro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243771.png)
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)